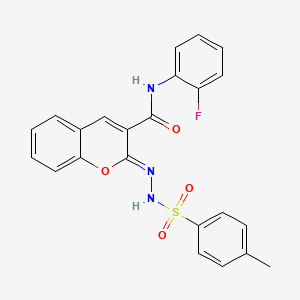

(Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Übersicht

Beschreibung

(Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by the presence of a fluorophenyl group, a tosylhydrazono moiety, and a chromene core, which contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves a multi-step process:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate starting materials, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under basic or acidic conditions.

Introduction of the Tosylhydrazono Group: The tosylhydrazono group is introduced by reacting the chromene derivative with tosylhydrazine in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.

Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the chromene derivative through a nucleophilic substitution reaction, using reagents like fluorobenzene and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the tosylhydrazono group, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted fluorophenyl-chromene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications

One of the primary applications of this compound lies in its use as a precursor in the synthesis of various organic molecules. The compound can undergo transformations that facilitate the generation of complex structures through carbene chemistry.

Carbene Chemistry

N-sulfonyl hydrazones, including (Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, are recognized for their role as stable carbene precursors. These reactions are notable for their operational safety and efficiency in producing diverse products under mild conditions. For instance, the compound can react with chromium Fischer carbene complexes to yield diarylethanones, showcasing its versatility in synthetic methodologies .

Recent studies have highlighted the potential biological activities associated with this compound, particularly in cancer research.

Anticancer Properties

Research indicates that derivatives of similar chromene compounds exhibit significant anticancer properties. For example, compounds derived from chromenes have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve modulation of signaling pathways associated with cell growth and survival, making these compounds promising candidates for further development in cancer therapeutics .

Case Studies

Several case studies illustrate the applications of this compound:

- Synthesis of Diarylethanones : A systematic investigation into the reaction conditions for synthesizing diarylethanones from N-tosylhydrazones using chromium Fischer carbene complexes revealed that this compound can produce yields ranging from moderate to good under optimized conditions. The study emphasized the importance of solvent choice and reaction temperature in maximizing product yield .

- Antitumor Activity : In vitro studies have shown that chromene derivatives can effectively inhibit the proliferation of tumor cells by inducing apoptosis. These findings suggest that this compound may share similar properties, warranting further investigation into its mechanisms of action against specific cancer types .

Wirkmechanismus

The mechanism of action of (Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Inhibit Enzymes: It can inhibit enzymes involved in inflammatory and oxidative stress pathways, such as cyclooxygenase and lipoxygenase.

Modulate Signaling Pathways: It affects signaling pathways related to cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways.

Bind to Receptors: The compound can bind to specific receptors, such as estrogen receptors, influencing gene expression and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z)-N-(2-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

- (Z)-N-(2-bromophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

- (Z)-N-(2-methylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Uniqueness

Compared to its analogs, (Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

(Z)-N-(2-fluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives family. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Chromene Core : This is achieved through a cyclization reaction involving 2-hydroxybenzaldehyde derivatives under acidic or basic conditions.

- Introduction of the Tosylhydrazone Group : The chromene derivative is reacted with tosylhydrazine in the presence of a catalyst to introduce the tosylhydrazone moiety.

- Formation of the Carboxamide Group : The intermediate is then reacted with an appropriate amine to form the final carboxamide structure.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related study on coumarin-3-carboxamide derivatives demonstrated that certain derivatives showed IC50 values against HepG2 cancer cell lines ranging from 2.62 to 4.85 µM, comparable to doxorubicin, a well-known chemotherapeutic agent .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Fluoro Benzamide Derivative | HepG2 | 4.85 | |

| 4-Fluoro Benzamide Derivative | HeLa | 0.39 | |

| (Z)-N-(2-fluorophenyl)... | TBD | TBD | TBD |

Antimicrobial Activity

The compound's potential antimicrobial activity has also been evaluated. While specific data on this compound is limited, similar chromene derivatives have shown broad-spectrum antibacterial effects against various strains such as E.coli and S.aureus with minimum inhibitory concentrations (MIC) ranging from 3.2 to 66 µM .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Hydrogen Bonding : Interaction with target enzymes or receptors through hydrogen bonds.

- Hydrophobic Interactions : Non-polar regions of the compound may interact favorably with hydrophobic pockets in target proteins.

- π-π Stacking : The aromatic systems within the compound may stack with other aromatic residues in target proteins, enhancing binding affinity.

Case Studies

- Study on Chromeno[3,2-c]Pyridines : A study synthesized various chromeno derivatives and evaluated their biological activities, revealing significant anticancer and antimicrobial properties .

- Evaluation of Coumarin Derivatives : Research on coumarin derivatives indicated that modifications at specific positions could enhance biological activity, suggesting that structural variations in compounds like this compound could lead to improved efficacy against cancer cells .

Eigenschaften

IUPAC Name |

(2Z)-N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4S/c1-15-10-12-17(13-11-15)32(29,30)27-26-23-18(14-16-6-2-5-9-21(16)31-23)22(28)25-20-8-4-3-7-19(20)24/h2-14,27H,1H3,(H,25,28)/b26-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVHTUQHNOFFKY-RWEWTDSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.